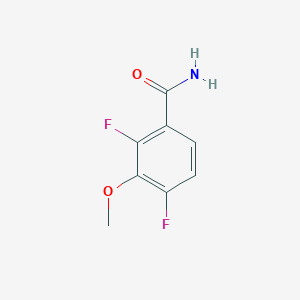
2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol is a useful research compound. Its molecular formula is C12H26N2O and its molecular weight is 214.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Piperidine Derivatives in Medicinal Chemistry
Piperidine derivatives are a critical focus in medicinal chemistry due to their diverse therapeutic potential. Studies have shown that these compounds exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. For example, piperidine-based compounds have been explored for their anti-cancer properties, with some derivatives showing promising activity against various cancer cell lines. This interest is partly due to the piperidine moiety's ability to interact with biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of these molecules (Rathi et al., 2016; Jůza et al., 2022).
Role in Enhancing Bioavailability
Piperidine derivatives, such as piperine, have been studied for their role in enhancing the bioavailability of therapeutic drugs and phytochemicals. This effect is attributed to their ability to inhibit enzymes involved in drug metabolism, thereby increasing the concentration of drugs in the body without altering their pharmacological activity. Such properties make piperidine derivatives valuable in pharmaceutical formulations to improve drug efficacy (Srinivasan, 2007).
Impact on Drug Discovery
The structural diversity and modifiability of piperidine derivatives have made them a cornerstone in drug discovery efforts aimed at developing new therapeutic agents. Their incorporation into drug candidates has been associated with improved pharmacological profiles, including enhanced receptor affinity and selectivity, reduced toxicity, and better overall therapeutic outcomes. Researchers continue to explore the potential of piperidine and its derivatives in various therapeutic areas, demonstrating the compound's versatility and importance in the development of new medicines (Singh et al., 2021).
Propriétés
IUPAC Name |
2-[(1,2,5-trimethylpiperidin-4-yl)amino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-5-11(8-15)13-12-6-10(3)14(4)7-9(12)2/h9-13,15H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQREXVGAWIWBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1CC(N(CC1C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)



![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)

